3-(4-chlorophenylsulfonyl)-N-cyclohexylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a thienopyrimidine core with a triazole ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C19H18ClN5O2S2 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-cyclohexyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C19H18ClN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h6-11,13H,1-5H2,(H,21,22) |
InChI Key |
ZAHROOCSESCZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This is followed by the introduction of the triazole ring and the sulfonyl group. The final step involves the attachment of the cyclohexylamine moiety. Common reagents used in these reactions include chlorinated solvents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine involves its interaction with specific molecular targets. It acts as a reversible inhibitor of urea transporter B (UT-B), selectively inhibiting urea influx by targeting an intracellular site in a urea-competitive manner. This inhibition exhibits little effect on other transporters and channels, making it a highly selective compound .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-Chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine stands out due to its unique combination of a thienopyrimidine core and a triazole ring, which imparts distinct chemical and biological properties. Its high selectivity as a UT-B inhibitor further distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
